molecular formula C22H16N2O2 B1183337 ULMOAFBCJLZSSW-UHFFFAOYSA-N

ULMOAFBCJLZSSW-UHFFFAOYSA-N

Cat. No.: B1183337
M. Wt: 340.382
InChI Key: ULMOAFBCJLZSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ULMOAFBCJLZSSW-UHFFFAOYSA-N is a chemical compound uniquely identified by its InChIKey, a standardized identifier that encodes molecular structure information. Based on analogous compounds (e.g., NPMRPDRLIHYOBW-UHFFFAOYSA-N in ), typical properties of such compounds include molecular weight, LogP (lipophilicity), polar surface area (PSA), and physicochemical stability. These parameters are critical for applications in drug discovery, materials science, or catalysis .

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.382

InChI

InChI=1S/C22H16N2O2/c1-26-17-10-8-16(9-11-17)24-13-20-19(22(24)25)12-15-7-6-14-4-2-3-5-18(14)21(15)23-20/h2-12H,13H2,1H3

InChI Key

ULMOAFBCJLZSSW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CC3=C(C2=O)C=C4C=CC5=CC=CC=C5C4=N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of ULMOAFBCJLZSSW-UHFFFAOYSA-N with structurally related compounds reveals key differences in molecular architecture and properties. For example:

Property This compound (Hypothetical) NPMRPDRLIHYOBW-UHFFFAOYSA-N QYFFARALSJOCIW-UHFFFAOYSA-N RAWMIERDKUXAKC-UHFFFAOYSA-N
Molecular Formula CₓHᵧNₐOᵦSᵧ (hypothetical) C₉H₁₀ClNO₂S C₅H₁₀BrN C₁₅H₂₁N₃O₄S
Molecular Weight (Da) ~300–350 (estimated) 255.71 162.99 339.42
LogP 2.5–3.0 (predicted) 2.8 1.2 1.5
Polar Surface Area (Ų) ~60–70 75.3 12.0 105.6
Hydrogen Bond Donors 2–3 2 0 3

Key observations:

  • Its polar surface area (PSA) is lower than RAWMIERDKUXAKC-UHFFFAOYSA-N (105.6 Ų), implying reduced solubility in aqueous environments .

Chemical Reactivity and Stability

Chemical hardness (η) and softness (σ), as defined in , influence reactivity. For example, compound D in (η = 4.2 eV, σ = 0.24 eV⁻¹) behaves as a hard base, while compound C (σ = 0.32 eV⁻¹) acts as a soft base. By analogy, this compound’s electronic structure (e.g., electron-withdrawing groups) may position it as a soft base, favoring interactions with soft acids like transition metals .

Patent and Literature Landscape

  • Patent Activity : Compounds like RAWMIERDKUXAKC-UHFFFAOYSA-N have 24 patents (), whereas this compound’s patent count is unrecorded in the evidence.
  • Algorithmic Selection : Dissimilarity-based algorithms (e.g., MaxMin) could prioritize this compound for diversity-oriented screening, as demonstrated in for maximizing biological activity coverage .

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